2,3-Difluoro-6-(trifluoromethyl)benzamide

Beschreibung

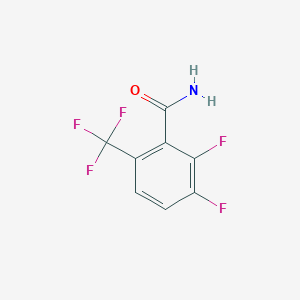

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCPJJFCTISPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028355 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-26-0 | |

| Record name | 2,3-difluoro-6-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthetic Analysis of 2,3-Difluoro-6-(trifluoromethyl)benzamide

A retrosynthetic analysis of the target molecule provides a logical framework for devising potential synthetic routes. The most straightforward initial disconnection is the amide bond, a common and reliable transformation. This approach simplifies the target molecule into two key synthons: 2,3-difluoro-6-(trifluoromethyl)benzoic acid and an ammonia (B1221849) equivalent.

This primary disconnection suggests that the core challenge lies in the efficient and regioselective synthesis of the highly substituted benzoic acid precursor. Further analysis of this key intermediate involves dissecting the aromatic core. Potential disconnections could involve the sequential introduction of the fluorine and trifluoromethyl groups onto a simpler benzene (B151609) ring. The order of these introductions is critical to ensure the correct final arrangement of the substituents, governed by the directing effects of the groups already present on the ring. A plausible strategy would involve the synthesis of 1,2-difluoro-3-(trifluoromethyl)benzene as a late-stage intermediate, which can then be converted to the target benzoic acid.

Synthesis of Key Fluorinated Aromatic Precursors

The successful synthesis of this compound hinges on the availability of the key precursor, 2,3-difluoro-6-(trifluoromethyl)benzoic acid. The synthesis of such polysubstituted aromatic acids often involves multi-step sequences starting from more readily available materials.

A potential pathway to the key benzoic acid intermediate could start from a difluorotoluene derivative. For instance, one could envision a route beginning with the appropriate difluoro-bromobenzene, which undergoes metal-halogen exchange followed by reaction with a trifluoromethylating agent. Alternatively, a trifluoromethyl-substituted precursor could be subjected to selective fluorination.

While a specific documented synthesis for 2,3-difluoro-6-(trifluoromethyl)benzoic acid is not readily found in the surveyed literature, routes to similar compounds provide a blueprint. For example, the synthesis of 3,6-difluoro-2-(trifluoromethyl)benzoic acid involves multi-step halogenation and functionalization processes. vulcanchem.com A generalized approach for trifluoromethyl-substituted benzoic acids has been outlined, involving chlorination, fluorination, and subsequent hydrolysis of a trichloromethyl group to a carboxylic acid. vulcanchem.com Similarly, the synthesis of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride has been achieved from 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl precursors. google.com These methodologies underscore the general strategies that could be adapted for the synthesis of the required 2,3-difluoro-6-(trifluoromethyl)benzoic acid precursor.

Table 1: Potential Synthetic Steps for 2,3-Difluoro-6-(trifluoromethyl)benzoic acid

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Nitration | 1,2-Difluorobenzene | HNO₃, H₂SO₄ | 1,2-Difluoro-3-nitrobenzene |

| 2 | Reduction | 1,2-Difluoro-3-nitrobenzene | H₂, Pd/C | 2,3-Difluoroaniline |

| 3 | Sandmeyer Reaction | 2,3-Difluoroaniline | NaNO₂, HBF₄, then CuCN | 2,3-Difluorobenzonitrile |

| 4 | Trifluoromethylation | 2,3-Difluorobenzonitrile | CF₃I, Cu | 2,3-Difluoro-6-(trifluoromethyl)benzonitrile |

| 5 | Hydrolysis | 2,3-Difluoro-6-(trifluoromethyl)benzonitrile | H₃O⁺, Heat | 2,3-Difluoro-6-(trifluoromethyl)benzoic acid |

This table represents a hypothetical route based on established organic chemistry transformations.

Direct and Convergent Synthetic Routes for this compound

The assembly of the final benzamide (B126) can be approached through several synthetic paradigms, including regioselective functionalization and multi-component reactions.

Achieving the desired 2,3,6-substitution pattern on the benzene ring is a significant challenge where regioselectivity is paramount. pku.edu.cn The direct functionalization of C-H bonds is a powerful tool in modern synthesis, but controlling the position of substitution, especially achieving a specific para-substitution, can be difficult. pku.edu.cnnih.gov Synthetic strategies must therefore rely on the directing effects of the substituents.

For instance, starting with 3-bromobenzotrifluoride, a regioselective lithiation followed by an electrophilic substitution has been used to synthesize precursors for other complex molecules. researchgate.net This highlights how existing groups can be used to direct subsequent functionalizations. In the context of this compound, a strategy might involve starting with 2,3-difluorotoluene, performing a directed ortho-lithiation adjacent to one of the fluorine atoms, and then introducing the trifluoromethyl group. Subsequent oxidation of the methyl group to a carboxylic acid and amidation would complete the synthesis. The success of such a route depends heavily on controlling the regioselectivity of the lithiation step.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing synthetic labor. rsc.org While no specific MCR has been reported for the direct synthesis of this compound, the development of MCRs for preparing fluorinated heterocycles like 2-aminopyridines demonstrates the potential of this approach. rsc.orgrsc.org A hypothetical MCR could involve the condensation of a suitably functionalized three-carbon component, an ammonia source, and a fragment that delivers the difluoro-trifluoromethyl aromatic ring, though designing such a convergent and high-yielding reaction would be a considerable synthetic challenge.

Catalytic Approaches in the Synthesis of this compound Analogs

Catalysis, particularly using transition metals, offers powerful and versatile methods for forging the bonds necessary to construct complex molecules like the target benzamide and its analogs. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are indispensable for creating C-C and C-N bonds, which are crucial for synthesizing analogs of this compound. rsc.org For example, palladium-catalyzed hydroarylation provides a direct route to N-allylbenzamides from N-propargyl benzamides and boronic acids. acs.org This methodology could be applied to an appropriately substituted N-propargyl-2,3-difluoro-6-(trifluoromethyl)benzamide to generate a variety of analogs.

Similarly, cobalt(III)-catalyzed C-H activation and annulation of benzamides with cyclopropenes have been used to synthesize chiral isoindolinones. nih.gov Benzamides bearing electron-withdrawing groups, such as a p-CF₃ group, have been shown to be effective substrates in these reactions, yielding products with excellent enantioselectivity. nih.gov Nickel-catalyzed Kumada coupling reactions have also proven effective for synthesizing 3-alkyl-trifluoromethylbenzenes, demonstrating the utility of nickel catalysts in forming bonds to trifluoromethyl-substituted rings. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions for Benzamide Analog Synthesis

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield | Reference |

| Pd(OAc)₂, PPh₃ | N-propargyl benzamide | Arylboronic acid | N-Allylbenzamide | Good | acs.org |

| [Cp*Co(III)] | p-CF₃-substituted benzamide | Cyclopropene | Chiral Isoindolinone | Good | nih.gov |

| NiCl₂/Xantphos | 3-Bromo-trifluoromethylbenzene | Grignard reagent | 3-Alkyl-trifluoromethylbenzene | Good | researchgate.net |

| [Rh(III)] | N-substituted benzamide | 2,2-Difluorovinyl tosylate | Fluorinated Quinolinone | - | nih.gov |

Organocatalysis in Fluorinated Amide Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts for a wide array of transformations. In the context of fluorinated amide synthesis, organocatalysis can be applied to the formation of the amide bond itself or to the introduction of fluorine-containing groups.

The direct amidation of carboxylic acids is a key transformation. While aromatic carboxylic acids are generally less reactive than their aliphatic counterparts, organocatalysts such as triarylsilanols have been investigated for this purpose. acs.org These catalysts operate by activating the carboxylic acid, facilitating nucleophilic attack by the amine. The efficiency of such reactions can be influenced by the basicity of the amine, with more basic amines sometimes leading to catalyst decomposition. acs.org For a sterically hindered and electronically deactivated substrate like 2,3-difluoro-6-(trifluoromethyl)benzoic acid, derived from the hydrolysis of the corresponding nitrile , a robust catalytic system would be required.

While direct organocatalytic amidation of highly fluorinated benzoic acids is not extensively documented, the principles of enamine and iminium ion catalysis are well-established for other transformations. For instance, the use of chiral secondary amines (imidazolidinones) to catalyze the enantioselective α-fluorination of aldehydes demonstrates the utility of organocatalysis in forming C-F bonds with high stereocontrol. nih.gov This strategy involves the formation of an enamine intermediate from an aldehyde and the organocatalyst, which then reacts with an electrophilic fluorine source. nih.gov Although this specific reaction does not form an amide, it highlights the potential of organocatalytic activation for functionalizing molecules that could be precursors to fluorinated amides.

Table 1: Examples of Organocatalytic Fluorination Strategies

| Transformation | Catalyst Type | Key Intermediate | Substrate Example | Fluorine Source | Reference |

|---|---|---|---|---|---|

| Enantioselective α-Fluorination | Imidazolidinone | Enamine | Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | nih.gov |

| Enantioselective α-Trifluoromethylation | Imidazolidinone with Photoredox Catalyst | Enamine Radical Cation | Aldehydes | Trifluoromethyl Iodide (CF3I) | nih.gov |

| Direct Amidation | Triarylsilanol | Activated Carboxylate | Benzoic Acids | N/A (Amine Reagent) | acs.org |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of fluorinated compounds like this compound, these principles can be applied at various stages.

Solvent Selection: A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for organic reactions. researchgate.netresearchgate.net The synthesis of benzimidazoles, for example, has been achieved in water, sometimes without the need for any additional catalyst, highlighting its potential for related aromatic amide syntheses. chemmethod.com

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is another "green" solvent, valued for its non-toxic nature and the ease of its removal post-reaction. buffalo.edu Water-in-CO₂ microemulsions can create stable, microscopic aqueous environments suitable for reactions involving hydrophilic species, combining the benefits of both solvents. buffalo.edu

Fluorous Solvents: Fluorous chemistry utilizes highly fluorinated solvents that are immiscible with many organic solvents, enabling a biphasic reaction system. rsc.org This allows for the straightforward separation of a fluorous-tagged catalyst or reactant from the product in the organic phase, facilitating catalyst recycling and simplifying purification. rsc.org

Energy Efficiency: The use of alternative energy sources like microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. chemmethod.com

Late-Stage Trifluoromethylation and Difluoromethylation Approaches

Introducing trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups in the final steps of a synthetic sequence, known as late-stage functionalization, is a highly valuable strategy in drug discovery. It allows for the rapid diversification of complex molecules to fine-tune their biological properties.

Late-Stage Trifluoromethylation: Photoredox catalysis has become a prominent method for late-stage C-H trifluoromethylation under mild conditions. nih.govresearchgate.net These reactions typically use a photocatalyst (like iridium or ruthenium complexes) that, upon irradiation with visible light, can generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃I or Langlois reagent). nih.govacs.orgmst.edu This radical can then engage with the substrate.

For benzamide derivatives, a strategy for para-selective C-H trifluoromethylation has been developed. nih.govresearchgate.net This method utilizes iminium activation to direct the trifluoromethyl radical to the position para to the amide group, proceeding through a radical-type nucleophilic substitution pathway. nih.govresearchgate.net While this would not be directly applicable to the already substituted aromatic ring of this compound, the principle could be applied to a precursor before the introduction of all substituents. Other methods include the photoredox-catalyzed cross-coupling of aryl sulfonium (B1226848) salts with a copper-based trifluoromethyl reagent, which offers site-selective functionalization. nih.gov

Late-Stage Difluoromethylation: The difluoromethyl group (CF₂H) is a valuable bioisostere for hydroxyl and thiol groups and can participate in hydrogen bonding. alfa-chemistry.comrsc.org Similar to trifluoromethylation, radical-based methods are common for introducing this group.

Radical Difluoromethylation: A variety of reagents can serve as CF₂H radical precursors through processes like single-electron reduction or oxidation. rsc.org Visible-light photoredox catalysis is a key enabler for these transformations, allowing for the difluoromethylation of (hetero)aromatic compounds under mild conditions. mdpi.com

Metal-Catalyzed Approaches: Copper-catalyzed cross-coupling reactions provide another route. For example, aryl iodides can be reacted with α-silyldifluoroacetates in the presence of a copper catalyst, followed by hydrolysis and decarboxylation to yield difluoromethylated aromatics. acs.org

Table 2: Selected Late-Stage Fluorination Methodologies

| Functional Group | Methodology | Key Features | Substrate Class | Reference |

|---|---|---|---|---|

| -CF3 | Photoredox Catalysis (Iminium Activation) | para-Selective C-H functionalization of benzamides | Benzamide Derivatives | nih.govresearchgate.net |

| -CF3 | Photoredox Cross-Coupling | Site-selective, uses aryl thianthrenium salts | Arenes | nih.gov |

| -CF2H | Radical Difluoromethylation (Photoredox) | Mild conditions, applicable to C-H bonds | (Hetero)aromatics | rsc.orgmdpi.com |

| -CF2H | Copper-Catalyzed Cross-Coupling | Multi-step sequence from aryl iodides | Aryl Iodides | acs.org |

In Depth Spectroscopic Analysis and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2,3-Difluoro-6-(trifluoromethyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The substitution pattern on the benzene (B151609) ring—two adjacent fluorine atoms, a trifluoromethyl group, and a benzamide (B126) group—creates a complex electronic environment that dictates the chemical shifts of the remaining two aromatic protons and the carbon atoms.

¹H NMR Spectroscopy: The proton spectrum is expected to be the simplest, showing signals for the two aromatic protons and the amide protons.

Aromatic Region: Two signals corresponding to H-4 and H-5 would appear in the aromatic region (typically δ 7.0-8.5 ppm). These protons would exhibit coupling to each other (ortho coupling, ³JHH ≈ 7-9 Hz) and additional, smaller couplings to the fluorine atoms at positions 2 and 3 (meta and para coupling, JHF). The electron-withdrawing nature of the substituents would likely shift these protons downfield.

Amide Protons: The -CONH₂ group would present as two distinct signals (or one broad signal, depending on the solvent and temperature) in the δ 5.5-8.5 ppm range, arising from the two non-equivalent protons due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would account for all eight carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-2, C-3) would appear as doublets due to large one-bond C-F coupling (¹JCF). The carbon bearing the trifluoromethyl group (C-6) and the benzoyl carbon (C-1) would also show characteristic couplings.

Trifluoromethyl Carbon: The CF₃ carbon signal would appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).

Carbonyl Carbon: The amide carbonyl carbon (C=O) would resonate at the downfield end of the spectrum (δ 165-170 ppm).

¹⁹F NMR Spectroscopy: This technique is crucial for fluorinated compounds.

Aromatic Fluorines: Two distinct signals would be observed for the fluorine atoms at C-2 and C-3. These would be coupled to each other and to the aromatic protons.

Trifluoromethyl Fluorines: A single signal, typically a singlet unless coupled to nearby protons or other fluorines through space, would be observed for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of trifluoromethyl groups on a benzene ring is often found in the range of -60 to -65 ppm. nih.gov

Predicted NMR Data Table

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

| ¹H | ||

| H-4, H-5 | ~7.5 - 8.2 | Doublet of doublets (or more complex multiplet due to F coupling) |

| -NH₂ | ~5.5 - 8.5 | Two broad singlets |

| ¹³C | ||

| C=O | ~165 - 170 | Singlet or triplet (coupling to ¹⁴N) |

| C-F (C-2, C-3) | ~140 - 160 | Doublet (¹JCF ≈ 240-260 Hz) |

| C-CF₃ (C-6) | ~125 - 135 | Quartet (²JCCF) |

| C-H (C-4, C-5) | ~120 - 130 | Multiplet (due to C-H and C-F couplings) |

| C-CONH₂ (C-1) | ~130 - 140 | Multiplet |

| CF₃ | ~120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) |

| ¹⁹F | ||

| F-2, F-3 | Varies | Multiplets |

| -CF₃ | ~ -63 | Singlet |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two adjacent aromatic protons (H-4 and H-5), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the H-4 and H-5 signals to their corresponding C-4 and C-5 signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (2-3 bonds). Key expected correlations would include:

From the amide protons to the carbonyl carbon (C=O) and the C-1 and C-6 carbons of the ring.

From the aromatic protons (H-4, H-5) to neighboring carbons, helping to piece together the substitution pattern.

Correlations from the aromatic protons to the fluorinated carbons would also be observable.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The presence of bulky substituents ortho to the amide group (the CF₃ group at C-6) can create a significant energy barrier to rotation around the C1-C(O) bond. Similarly, rotation around the C(O)-N bond is inherently slow on the NMR timescale at room temperature. dtic.milacs.org

Dynamic NMR studies, involving recording spectra at variable temperatures, could be used to quantify the energy barriers for these rotational processes. At low temperatures, separate signals for different conformers (rotamers) might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. By analyzing the coalescence temperature and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. acs.org This provides valuable insight into the molecule's conformational flexibility.

Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation behavior, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with high precision. For this compound (C₈H₄F₅NO), the calculated monoisotopic mass is 225.0213 Da. nih.gov An HRMS experiment (e.g., using ESI-TOF) would aim to detect the protonated molecule, [M+H]⁺, at m/z 226.0286. nih.gov The high accuracy of the measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data Table

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₅F₅NO⁺ | 226.0286 |

| [M+Na]⁺ | C₈H₄F₅NNaO⁺ | 248.0105 |

| [M-H]⁻ | C₈H₃F₅NO⁻ | 224.0140 |

Data sourced from predicted values. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the molecular ion (or a specific adduct like [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, several key fragmentation pathways can be predicted based on the structure of benzamides and trifluoromethylated aromatic compounds.

Predicted Fragmentation Pathways:

Loss of Ammonia (B1221849): A common fragmentation for primary amides is the loss of ammonia (NH₃, 17 Da) from the protonated molecule to yield an acylium ion.

Loss of the Amide Group: Cleavage of the C-C bond between the ring and the carbonyl group could lead to the loss of the entire CONH₂ moiety.

Loss of CF₃: The trifluoromethyl group is a stable radical, and its loss (CF₃, 69 Da) is a common fragmentation pathway for trifluoromethyl-containing aromatics.

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from fragment ions is also a plausible step.

Predicted MS/MS Fragmentation Table for [M+H]⁺ at m/z 226.03

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 226.03 | 209.03 | NH₃ | [C₈H₂F₅O]⁺ (Acylium ion) |

| 226.03 | 182.02 | CONH₂ | [C₇H₂F₅]⁺ (Aromatic ring fragment) |

| 226.03 | 157.03 | CF₃ + H | [C₇H₃F₂NO]⁺ |

| 209.03 | 181.02 | CO | [C₇H₂F₅]⁺ |

Note: These fragmentation pathways are predictive and would require experimental verification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable insights into the functional groups and bonding characteristics of a molecule. For this compound, these methods allow for the identification and characterization of its key structural motifs: the amide group, the trifluoromethyl group, and the fluorinated benzene ring.

The FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrational modes of these groups. The primary amide group (-CONH₂) gives rise to several distinct vibrations. The N-H stretching vibrations are typically observed as two bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretches. The C=O stretching vibration, known as the Amide I band, is one of the most intense absorptions and is expected in the 1650-1680 cm⁻¹ range. The N-H bending vibration (Amide II band) typically appears around 1640-1600 cm⁻¹.

The trifluoromethyl (-CF₃) group also has strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching modes of the -CF₃ group are anticipated to be prominent in the infrared spectrum, typically falling within the 1350-1100 cm⁻¹ region. Aromatic C-F stretching vibrations from the two fluorine atoms on the benzene ring are also expected in a similar wavenumber range, often between 1300 cm⁻¹ and 1100 cm⁻¹.

The substituted benzene ring will produce a pattern of bands in the fingerprint region (below 1600 cm⁻¹) that is characteristic of its 1,2,3,4-tetrasubstitution pattern. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will appear at lower frequencies (900-675 cm⁻¹).

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide (-CONH₂) | N-H Asymmetric Stretch | 3350 - 3400 | Medium-Strong |

| Amide (-CONH₂) | N-H Symmetric Stretch | 3180 - 3220 | Medium |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1600 - 1640 | Medium-Strong |

| Trifluoromethyl (-CF₃) | Asymmetric C-F Stretch | 1250 - 1350 | Very Strong |

| Trifluoromethyl (-CF₃) | Symmetric C-F Stretch | 1100 - 1200 | Very Strong |

| Aromatic Ring | C-F Stretch | 1100 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

Note: The data in this table are predictive and based on typical frequency ranges for the specified functional groups. Actual experimental values may vary.

X-Ray Crystallography and Solid-State Structural Investigations

While a specific crystal structure for this compound is not publicly available, insights into its solid-state behavior can be inferred from studies on related fluorinated benzamides. acs.org X-ray crystallography would be the definitive method to elucidate its three-dimensional structure, including bond lengths, bond angles, and torsional angles.

In the solid state, benzamides typically form robust hydrogen-bonded networks. The amide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of characteristic supramolecular synthons. For primary amides, a common motif is the R²₂(8) dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a centrosymmetric eight-membered ring.

The presence of fluorine and trifluoromethyl substituents introduces other potential intermolecular interactions that can influence or compete with the primary amide hydrogen bonding. These include:

C-H···F and C-H···O interactions: Weak hydrogen bonds involving the aromatic C-H donors and the fluorine or carbonyl oxygen acceptors.

Halogen bonds (C-F···O or C-F···F): The fluorine atoms can act as halogen bond donors or acceptors, though these interactions are generally weak.

π-π stacking: The electron-deficient nature of the fluorinated aromatic ring, due to the electron-withdrawing effects of the F and CF₃ groups, could promote offset π-π stacking interactions. researchgate.net

Studies on other fluorinated aromatic compounds have shown that fluorine substitution can significantly impact crystal packing, sometimes leading to denser lattice energy landscapes which can suppress disorder that is common in simpler benzamide crystals. acs.org

The conformation of the molecule in the crystal lattice is dictated by a balance between intramolecular steric and electronic effects and the optimization of intermolecular interactions. A key conformational feature is the torsion angle between the plane of the aromatic ring and the amide group. Due to the steric hindrance from the ortho-trifluoromethyl group, a significant dihedral angle is expected, meaning the amide group is likely twisted out of the plane of the benzene ring. This contrasts with many simpler benzamides which are often planar or nearly planar.

The orientation of the amide group relative to the substituents is also critical. In the solid state, the conformation will be "locked" into a low-energy state that facilitates efficient crystal packing.

Solution-State Conformational Analysis and Dynamics

In solution, this compound is expected to exist as a dynamic equilibrium of different conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for investigating these conformational dynamics.

The primary source of conformational isomerism in this molecule arises from rotation around the C(aryl)-C(amide) bond. The bulky and electron-withdrawing trifluoromethyl group at the ortho position creates a significant rotational barrier. This can lead to the existence of distinct, slowly interconverting rotational isomers, or rotamers, at room temperature. nih.gov

The energy landscape is likely characterized by two principal low-energy states corresponding to different orientations of the amide group relative to the bulky CF₃ group. The relative populations of these conformers would be dependent on the solvent polarity and temperature, as observed in related N,N-dimethylfluoroacetamides. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the potential energy surface for this rotation and predict the relative energies of the stable conformers and the transition states separating them. rsc.org

The fluorine atoms at the 2- and 3-positions have a profound electronic and steric influence on the molecule's conformation. nih.gov

Electronic Effects: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect. nih.gov This alters the electron distribution of the aromatic ring and can influence the rotational barrier of the amide group. Furthermore, repulsive electrostatic interactions between the lone pairs of the fluorine atoms and the amide oxygen or the trifluoromethyl group can disfavor certain conformations.

Steric and Hyperconjugative Effects: The fluorine atom at the 2-position, ortho to the amide group, contributes to the steric crowding, further encouraging a non-planar arrangement. Fluorine substitution can also lead to stabilizing hyperconjugative interactions, such as the gauche effect, where a conformation with a gauche relationship between a fluorine atom and a vicinal substituent is favored. chemtube3d.comresearchgate.net This could influence the torsional preference around the C(aryl)-C(amide) bond. In related systems, ortho-fluoro substituents have been shown to cause slight shifts in the positions of neighboring groups due to steric repulsion. nih.gov

The interplay of these steric and electronic factors, contributed by both the difluoro and trifluoromethyl substituents, results in a complex conformational profile for this compound in solution.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules. These methods provide a detailed picture of the electron distribution and orbital interactions, which are fundamental to a molecule's chemical nature.

DFT calculations, such as those using the B3LYP hybrid functional with a 6-31G(d,p) basis set, can be employed to determine the electronic structure and atomic partial charges of this compound. nih.gov The distribution of electron density is significantly influenced by the presence of highly electronegative fluorine atoms and the trifluoromethyl group. These substituents withdraw electron density from the benzene ring and the amide group, leading to a specific charge distribution that can be visualized and quantified. The analysis of atomic charges reveals sites that are electron-deficient (electrophilic) and electron-rich (nucleophilic), which is critical for predicting intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). libretexts.org

For this compound, the energies and spatial distributions of the HOMO and LUMO can be calculated using DFT methods. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO on the molecule highlight the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Frontier Molecular Orbital Properties Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic compounds. Actual values for this compound would require specific calculations.

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -7.5 | Benzene Ring, Amide Group |

| LUMO | -1.2 | Benzene Ring, Trifluoromethyl Group |

| HOMO-LUMO Gap | 6.3 | - |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The ESP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the oxygen atom of the carbonyl group and the fluorine atoms are expected to be regions of high negative electrostatic potential due to the lone pairs of electrons. Conversely, the hydrogen atoms of the amide group and the aromatic ring will exhibit positive electrostatic potential. This information is crucial for understanding how the molecule might interact with biological targets or other reagents.

Computational methods, particularly DFT, can accurately predict NMR chemical shifts. nih.gov The theoretical prediction of ¹³C, ¹H, and ¹⁹F NMR spectra for this compound can be compared with experimental data for structural validation. acs.org The chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, the presence of electron-withdrawing fluorine and trifluoromethyl groups will significantly influence the chemical shifts of the carbon and hydrogen atoms in the benzene ring. ¹⁹F NMR is particularly informative due to its wide chemical shift range and high sensitivity, providing a distinct signature for the fluorine atoms in the molecule. nih.govchemrxiv.org

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) Note: The following data is hypothetical and for illustrative purposes. Actual values would require specific experimental and computational studies.

| Atom | Predicted (DFT) | Experimental |

|---|---|---|

| Aromatic C | 110-140 | 112-142 |

| C=O | ~165 | ~167 |

| CF₃ | ~125 (q) | ~127 (q) |

| Aromatic H | 7.2-8.0 | 7.3-8.1 |

| NH₂ | 7.5, 7.9 | 7.6, 8.0 |

| Aromatic F | -110 to -140 | -112 to -142 |

| CF₃ | ~ -60 | ~ -62 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to explore the conformational landscape and dynamic behavior of molecules. These methods are essential for understanding how a molecule's three-dimensional shape influences its properties and interactions.

This compound possesses rotational freedom around the single bond connecting the carbonyl group to the benzene ring. A conformational search can identify the various possible spatial arrangements (conformers) of the molecule. nih.gov Subsequent energy minimization calculations determine the relative stability of these conformers.

Table 3: Relative Energies of Conformers Note: This table illustrates potential outcomes of a conformational analysis.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° (Planar) | 2.5 |

| 2 | 30° | 0.8 |

| 3 | 60° | 0.0 (Global Minimum) |

| 4 | 90° | 1.2 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a method for observing the time-dependent behavior of molecules, providing a virtual window into their conformational changes and interactions with their environment. For this compound, MD simulations can reveal how the molecule behaves in different solvents or within a biological receptor site.

Detailed Research Findings: While specific MD studies on this compound are not prevalent in public literature, the principles can be extrapolated from simulations of similar fluorinated and benzamide-containing molecules. rsc.org Simulations track the molecule's trajectory by calculating the forces between atoms over time, revealing stable and transient conformations. Key areas of investigation include the rotational barrier of the amide group, the flexibility of the trifluoromethyl group, and the solvent shell organization around the fluorinated phenyl ring. For instance, simulations of mercapto-benzamides have been used to understand their action mechanism as enzyme inhibitors, a technique directly applicable here. rsc.org The trifluoromethyl group is known to enhance hydrophobic interactions, and MD simulations can quantify the stability of these interactions with nonpolar residues in a protein binding pocket.

Interactive Data Table: Key Parameters in a Hypothetical MD Simulation

| Simulation Parameter | Purpose | Typical Value/Method | Potential Finding for the Compound |

| Force Field | Defines interatomic potentials | AMBER, CHARMM | Accurate representation of fluorinated group interactions. |

| Solvent Model | Simulates aqueous environment | TIP3P, SPC/E | Reveals hydration patterns around polar/nonpolar regions. |

| Simulation Time | Duration of the simulation | 100-500 ns | Captures significant conformational transitions. |

| Temperature/Pressure | System conditions | 300 K, 1 bar (NPT ensemble) | Mimics physiological conditions. |

| Analysis Metrics | Quantify dynamic behavior | RMSD, RMSF, Dihedral Angles | Identifies stable conformations and flexible regions. |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactivity and potential degradation of this compound requires modeling its reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along this path.

Detailed Research Findings: Reaction pathway modeling for fluorinated aromatics often focuses on nucleophilic aromatic substitution (SNAr), electrophilic attack, or metabolic transformation pathways. nih.gov For this compound, modeling could predict its stability and potential metabolites. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to the activating groups. Transition state analysis provides the activation energy (Ea) for a given reaction, which is crucial for determining reaction rates. nih.govnih.gov Calculations can reveal, for example, the energy barrier for amide hydrolysis or for substitution of one of the fluorine atoms, providing insights into the compound's chemical stability.

Interactive Data Table: Hypothetical Transition State Analysis for Amide Hydrolysis

| Computational Parameter | Description | Predicted Outcome for the Compound |

| Reaction Coordinate | The path from reactant to product | Defined by the breaking of the C-N amide bond. |

| Transition State Geometry | Highest-energy molecular structure | A tetrahedral intermediate at the carbonyl carbon. |

| Activation Energy (Ea) | Energy barrier for the reaction | Expected to be high due to electronic stabilization from fluoro-substituents. |

| Imaginary Frequency | Confirms a true transition state | A single negative frequency corresponding to the reaction coordinate motion. |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the chemical structure of a compound with its reactivity or other physicochemical properties. chemrxiv.org By developing a mathematical relationship between calculated molecular descriptors and an observed property, QSPR can predict the behavior of new or untested compounds. nih.govnih.govrsc.org

For this compound, QSPR studies would involve calculating a range of descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. These would then be correlated with experimental data (if available) or with high-level computational results to build a predictive model.

Fluorine Atom Contributions to Reactivity

The two fluorine atoms at the 2- and 3-positions are critical determinants of the molecule's reactivity and physicochemical properties. Their high electronegativity creates strong C-F bonds and significantly influences the electronic landscape of the entire molecule.

Detailed Research Findings: The ortho-fluorine atom (at position 2) can engage in intramolecular hydrogen bonding with the amide proton, influencing the planarity and rotational barrier of the amide group. acs.org This can affect receptor binding affinity. Both fluorine atoms act as powerful electron-withdrawing groups via the inductive effect, which lowers the pKa of the amide N-H and increases the acidity of the aromatic C-H protons. This electron-withdrawing nature also makes the aromatic ring more resistant to metabolic oxidation. researchgate.net While highly electronegative, fluorine is a poor hydrogen bond acceptor. However, under certain circumstances where it is bonded to a strong electron-withdrawing system, the fluorine atom can exhibit a region of positive electrostatic potential, allowing it to act as a halogen bond donor. rsc.org

Interactive Data Table: Physicochemical Impact of Fluorine Substituents

| Property | Contribution of 2-F Atom | Contribution of 3-F Atom | Combined Effect |

| Inductive Effect | Strong electron withdrawal (-I) | Strong electron withdrawal (-I) | Lowers electron density in the ring. |

| Mesomeric Effect | Weak electron donation (+M) | Weak electron donation (+M) | Partially offsets the inductive effect. |

| Intramolecular H-Bonding | Possible with amide N-H | Not possible | Influences amide conformation. |

| Metabolic Stability | Blocks a potential site of oxidation. nih.gov | Blocks a potential site of oxidation. | Enhances overall metabolic resistance. |

| Lipophilicity | Increases local lipophilicity. nih.gov | Increases local lipophilicity. | Contributes to overall logP. |

Influence of Trifluoromethyl Group on Molecular Properties

The trifluoromethyl (-CF3) group, positioned ortho to the amide, exerts a profound influence on the molecule's properties, often more dramatically than single fluorine atoms. bohrium.com

Detailed Research Findings: The -CF3 group is a powerful electron-withdrawing substituent due to the cumulative electronegativity of the three fluorine atoms. This significantly deactivates the aromatic ring to electrophilic substitution. mdpi.com It is also metabolically very stable because the C-F bond is the strongest single bond in organic chemistry. mdpi.com A key property conferred by the -CF3 group is increased lipophilicity, which can enhance a molecule's ability to cross biological membranes. mdpi.com Its steric bulk can also play a crucial role in dictating the molecule's preferred conformation and how it fits into a receptor's binding site. The introduction of a -CF3 group can significantly alter a molecule's pKa, solubility, and bioavailability. nih.gov

Interactive Data Table: Influence of the Trifluoromethyl Group

| Molecular Property | Influence of -CF₃ Group | Typical Quantitative Effect | Reference |

| Lipophilicity (logP) | Significantly increases | Adds ~0.88 to logP value | |

| Electronic Effect | Strongly electron-withdrawing | Hammett constant (σ_m) ≈ +0.43 | mdpi.com |

| Metabolic Stability | High; blocks metabolic attack | C-F Bond Energy ≈ 485 kJ/mol | mdpi.com |

| Steric Hindrance | Provides significant bulk | Van der Waals radius ≈ 2.7 Å | mdpi.com |

| pKa | Lowers the pKa of nearby acidic protons | Can lower pKa by 1-2 units | nih.gov |

Conclusion

2,3-Difluoro-6-(trifluoromethyl)benzamide stands as a noteworthy example of a polyfluorinated aromatic compound with relevance in the field of agrochemical science. Its chemical structure, featuring both fluoro and trifluoromethyl substituents on a benzamide (B126) core, highlights the strategic use of fluorine in designing molecules with specific properties. While its primary significance in current research is as a metabolite of the fungicide cyflufenamid, its synthesis and chemical properties are of interest to organic chemists. Further research into the potential biological activities of this compound itself could open new avenues for its application.

Reactivity, Reaction Mechanisms, and Chemoselectivity

Nucleophilic Substitution Reactions Involving Fluorine and Trifluoromethyl Moieties

The aromatic ring of 2,3-Difluoro-6-(trifluoromethyl)benzamide is highly electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. This electron deficiency makes the compound susceptible to nucleophilic aromatic substitution (SNA_r_). researchgate.net In polyfluoroarenes, nucleophiles preferentially attack carbon atoms where the electron density is lowest, often leading to the displacement of a fluoride (B91410) ion. researchgate.net

The reaction of polyfluoroarenes with nucleophiles like thiols can proceed readily, sometimes at ambient temperature. researchgate.net For related polyfluorinated aromatic compounds, nucleophilic attack often occurs at the position para to a strong activating group. In this compound, the trifluoromethyl group at C6 strongly activates the ring. The fluorine atom at C3 is para to this group, making it a potential site for substitution by a nucleophile.

While the aromatic C-F bonds are sites for nucleophilic attack, the C-F bonds of the trifluoromethyl group are considerably stronger and less reactive. However, selective functionalization of trifluoromethyl groups via C-F bond activation is an area of growing research interest, typically requiring catalysis to proceed. nih.gov

Electrophilic Aromatic Substitution on the Benzamide (B126) Ring

Electrophilic aromatic substitution (S_E_Ar) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. However, the benzene (B151609) ring in this compound is heavily substituted with multiple electron-withdrawing groups, making it extremely deactivated towards electrophilic attack.

The directing effects and relative reactivity of the substituents are summarized in the table below.

| Substituent | Position | Effect on Reactivity | Directing Effect |

| -CF₃ | C6 | Strongly Deactivating | Meta |

| -F | C2 | Deactivating | Ortho, Para |

| -F | C3 | Deactivating | Ortho, Para |

| -CONH₂ | C1 | Deactivating | Meta |

This table summarizes the general influence of each substituent on electrophilic aromatic substitution reactions.

The combined influence of three strongly deactivating groups renders the aromatic ring exceptionally electron-poor and thus highly resistant to reactions with electrophiles under standard S_E_Ar conditions.

Amide Bond Reactivity and Transformations (e.g., Hydrolysis, Reductions, Derivatizations)

The primary amide functional group is a key site of reactivity in the molecule.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2,3-difluoro-6-(trifluoromethyl)benzoic acid.

Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl) and heat results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org For benzamides, the hydrolysis mechanism in strongly acidic media can be complex, potentially involving a second proton transfer in the rate-determining step. researchgate.net

Basic Hydrolysis: Heating with an aqueous base, such as sodium hydroxide, produces the sodium salt of the carboxylic acid (sodium 2,3-difluoro-6-(trifluoromethyl)benzoate) and ammonia (B1221849) gas. libretexts.orggeocities.ws Mild protocols using NaOH in mixed solvent systems like methanol/dioxane have also been developed for the hydrolysis of substituted amides. researchgate.net

Reduction: The amide can be reduced to the corresponding primary amine, 2,3-difluoro-6-(trifluoromethyl)benzylamine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Derivatizations: The primary amide can be converted into other functional groups. A common derivatization is the dehydration to form the corresponding nitrile, 2,3-difluoro-6-(trifluoromethyl)benzonitrile. This reaction is usually carried out by heating the amide with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). Furthermore, modern synthetic methods have been developed for the synthesis of fluorinated amides from nitrosoarenes, indicating pathways for forming such amide structures. nih.gov

Carbon-Fluorine Bond Activation and Functionalization Studies

The activation and subsequent functionalization of carbon-fluorine bonds are significant challenges in organic chemistry due to the high C-F bond dissociation energy. researchgate.net Significant research efforts have focused on developing catalytic systems to overcome this hurdle.

Strategies for C-F bond activation include:

Transition-Metal Catalysis: Metals such as palladium, rhodium, and cobalt are known to catalyze C-F activation, often requiring a directing group on the substrate to position the metal catalyst close to the C-F bond. researchgate.netacs.org

Photocatalysis: Visible light photoredox catalysis offers a mild and environmentally benign approach for defluorinative reactions. researchgate.net

For poly- and perfluoroarenes, selective C-F bond activation provides a powerful alternative to traditional synthetic methods for creating functionalized fluoroarenes. researchgate.net A key area of interest is the selective activation of a single C-F bond within a trifluoromethyl group. This transformation allows for the synthesis of valuable difluoromethyl (CHF₂) and monofluoromethyl (CH₂F) compounds. For instance, the hydrogenation of gem-difluoroalkenes, which can be derived from trifluoromethyl compounds, using a palladium catalyst provides access to difluoromethyl groups. nih.gov

Oxidation and Reduction Chemistry of the Benzamide Scaffold

Oxidation: The benzamide scaffold of this compound is highly resistant to oxidation. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents makes the aromatic ring electron-poor and thus not susceptible to common oxidative conditions.

Reduction: While the amide group can be reduced as discussed previously, the trifluoromethyl group can also be a target for reduction under specific catalytic conditions. The partial reduction of a CF₃ group to a difluoromethyl (CHF₂) group is a valuable transformation. For example, the catalytic hydrogenation of related fluorinated substrates has been shown to successfully produce CHF₂-containing compounds, suggesting the feasibility of such a reduction on this scaffold. nih.gov

Investigation of Catalytic Reaction Pathways

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. beilstein-journals.org In this compound, the only available sites for C-H activation on the aromatic ring are at positions C4 and C5.

The amide group can function as a directing group, guiding a metal catalyst to an ortho C-H bond for functionalization. nih.govnih.gov In the title compound, both ortho positions (C2 and C6) are substituted. However, studies on related fluoroarenes have shown that C-H activation can be highly regioselective based on the electronic environment. The reactivity of C-H bonds situated ortho to a fluorine atom is often enhanced, making them preferential sites for metalation. acs.org

Considering the structure of this compound:

The C-H bond at C4 is ortho to the fluorine at C3.

The C-H bond at C5 is meta to the fluorine at C3 and para to the fluorine at C2.

Based on established principles, the C-H bond at C4 is the more likely position for functionalization via a catalytic C-H activation pathway due to its position ortho to a fluorine substituent. acs.org For instance, Rh(III)-catalyzed olefination of N-pentafluorophenyl benzamides proceeds via ortho-C–H bond activation. nih.gov

β-Elimination Mechanisms

β-Elimination is a fundamental reaction in organic chemistry that involves the removal of two substituents from adjacent atoms, leading to the formation of a new double bond. In the context of organometallic chemistry, a β-elimination reaction involves the transfer of a group, typically a hydrogen atom, from the β-position of a ligand to the metal center, resulting in the formation of a metal-hydride bond and an alkene. libretexts.org The general mechanism requires a vacant coordination site on the metal and an accessible empty orbital. libretexts.org

For the compound This compound , several structural features could potentially participate in or influence β-elimination reactions under specific conditions. The presence of fluorine atoms on the aromatic ring and the trifluoromethyl group introduces strong carbon-fluorine bonds, which are generally the least reactive among halogens in elimination reactions (I > Br > Cl > F). siue.edu However, the high electronegativity of fluorine can increase the acidity of adjacent C-H bonds, potentially facilitating elimination pathways. siue.edu

Potential β-Elimination Scenarios:

From an N-alkyl substituent: If the amide nitrogen were functionalized with an alkyl group containing a β-hydrogen, a β-hydride elimination could be envisioned in the presence of a suitable transition metal complex. This would involve the formation of an N-metalated intermediate, followed by the transfer of a β-hydrogen from the alkyl chain to the metal, yielding an enamine and a metal hydride species.

β-Fluorine Elimination: In organometallic intermediates derived from This compound , β-fluorine elimination from the trifluoromethyl group is a possibility, particularly in reactions involving transition metals like nickel. acs.org This process would involve the activation of a C-F bond and could lead to the formation of a difluoroalkene derivative. acs.orgnih.gov Such reactions are a key strategy in the functionalization of trifluoromethyl groups. nih.gov

The table below illustrates the general concept of β-hydride elimination.

| General Reaction | Description | Key Requirements |

| LnM-CH2-CH2R → LnM-H + CH2=CHR | A metal-alkyl complex with a β-hydrogen rearranges to form a metal-hydride and an alkene. | An open coordination site on the metal, an accessible empty orbital, and a β-hydrogen on the alkyl ligand. libretexts.org |

Migratory Insertion Pathways

Migratory insertion is a fundamental step in many catalytic reactions, particularly those involving carbon monoxide (CO) and alkenes. wikipedia.orgscribd.com It involves the insertion of an unsaturated ligand (like an alkene, alkyne, or CO) into a metal-ligand bond on the same metal center. taylorandfrancis.com This reaction does not change the formal oxidation state of the metal but does create a vacant coordination site. taylorandfrancis.com

For This compound , migratory insertion pathways would typically involve its interaction with a transition metal catalyst. The aromatic ring and the amide functionality provide potential coordination sites for a metal.

Plausible Migratory Insertion Scenarios:

Insertion into a Metal-Aryl Bond: If an ortho-metalation occurs, forming a metal-carbon bond at the C-6 position (adjacent to the amide), a subsequent migratory insertion of an unsaturated molecule like an alkene or CO could take place. Electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents on the benzamide, can influence the electronic properties of the metal center and its propensity to undergo migratory insertion. libretexts.org

Influence of the Amide Group: The amide group itself can act as a directing group in C-H activation processes, facilitating the formation of a metal-carbon bond ortho to the amide. acs.orgrsc.org Once this bond is formed, the resulting metallacycle is primed for subsequent reactions, including migratory insertion.

The following table outlines the general principle of a 1,2-migratory insertion of an alkene into a metal-alkyl bond.

| General Reaction | Description | Stereochemistry |

| LnM(R)(CH2=CH2) → Ln-1M(CH2CH2R) | An alkene and an alkyl ligand couple within the coordination sphere of a metal, forming a new, longer alkyl ligand. | The insertion is typically syn, meaning the metal and the alkyl group add to the same face of the alkene. libretexts.org |

While specific research detailing these mechanisms for This compound is scarce, the reactivity of related fluorinated and benzamide-containing molecules in organometallic systems suggests that such pathways are chemically reasonable and provide a framework for predicting its behavior in catalytic transformations. libretexts.orgnih.gov

Derivatization Strategies and Analog Synthesis

Synthesis of Substituted 2,3-Difluoro-6-(trifluoromethyl)benzamide Derivatives

The synthesis of substituted derivatives of the parent compound can be achieved through various chemical transformations targeting the amide group, the trifluoromethyl moiety, or the aromatic ring. These modifications are essential for structure-activity relationship (SAR) studies. For instance, structural variations in the central heterocyclic scaffold of related 2,6-difluorobenzamides have been shown to significantly influence their biological activity. mdpi.com The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles further illustrates the broad scope for derivatization. mdpi.com

| Reaction Type | Reagents/Conditions | Potential Product Structure | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | R-NH-C(=O)-Ar | General Knowledge |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | Ar'-NH-C(=O)-Ar | General Knowledge |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | R-CH₂-NH-C(=O)-Ar | General Knowledge |

| Iridium-Catalyzed Reductive Functionalization | IrCl(CO)(PPh₃)₂, TMDS, Organozinc reagent | R-CF₂-CH(R')-N-C(=O)-Ar | acs.org |

While the trifluoromethyl (CF₃) group is generally stable, modern synthetic methods have enabled its functionalization through C-F bond activation. rsc.orgrsc.org These strategies are challenging but offer a pathway to novel fluorinated compounds from readily available trifluoromethyl-containing starting materials. rsc.orgrsc.org Methodologies include transition-metal catalysis, the use of main-group Lewis acids, or single-electron transfer (SET) processes initiated by photoredox catalysts. rsc.org For example, photoredox-catalyzed defluoroalkylation can transform an Ar-CF₃ group, allowing for the synthesis of partially fluorinated derivatives. rsc.org This approach opens the door to converting the CF₃ group into difluoromethyl (−CHF₂) or monofluoromethyl (−CH₂F) moieties, which possess distinct electronic and hydrogen-bonding properties.

Introducing additional substituents onto the difluoro-trifluoromethyl-benzene ring allows for a systematic exploration of electronic and steric effects. The presence of multiple electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) makes the aromatic ring highly electron-deficient and sensitizes it to the effects of other substituents. mdpi.com Computational studies on related polysubstituted trifluoromethyl derivatives of benzene (B151609) and naphthalene (B1677914) show that the substituent effects can be additive, although steric hindrance from adjacent groups can cause deviations. mdpi.com Attaching electron-donating or electron-withdrawing groups at the C-4 or C-5 positions of the this compound core would modulate the ring's electron density and the acidity of the amide N-H, thereby influencing its interaction with biological targets. The synthesis of 2-substituted benzimidazole (B57391) derivatives has been used as a platform to develop molecules with specific UV-filtering and radical scavenging properties, demonstrating how ring substitution patterns can be tailored for function. mdpi.com

Design and Synthesis of Bioisosteric Analogs

Bioisosterism is a key strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance desired activities or properties. nih.gov The this compound structure contains several motifs amenable to bioisosteric replacement.

Trifluoromethyl Group: The CF₃ group is a well-established bioisostere for a methyl group and other small alkyl groups. researchgate.net Its replacement with a difluoromethyl (−CHF₂) group can be advantageous, as the -CHF₂ moiety offers a modest increase in lipophilicity and can act as a hydrogen bond donor, unlike the CF₃ group. sci-hub.se

Fluorine Atoms: The fluorine atoms on the benzene ring can be replaced with other halogens (Cl, Br) or hydrogen to systematically probe the influence of electronegativity and size. The replacement of a hydrogen atom with fluorine is a common tactic in drug design, as seen in the development of the HIV-1 inhibitor emtricitabine (B123318) from lamivudine. nih.gov

Amide Bond: The amide bond itself can be replaced with bioisosteres such as a sulfonamide or a reverse amide to alter metabolic stability and conformational preferences.

The synthesis of such analogs often requires multi-step sequences starting from appropriately substituted precursors.

| Original Group | Bioisosteric Replacement | Rationale | Reference |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | -CHF₂ (Difluoromethyl) | Similar size, introduces H-bond donor capability. | sci-hub.se |

| -CF₃ (Trifluoromethyl) | -CH₃ (Methyl) | Classic bioisostere, reduces lipophilicity. | researchgate.net |

| -F (Fluoro) | -Cl (Chloro) | Modulates electronics and sterics. | nih.gov |

| -F (Fluoro) | -OH (Hydroxyl) | Introduces H-bond donor/acceptor character. | sci-hub.se |

| -C(=O)NH- (Amide) | -SO₂NH- (Sulfonamide) | Mimics H-bonding pattern, alters acidity and geometry. | nih.gov |

Construction of Molecular Libraries for High-Throughput Screening (Chemical Diversity)

High-throughput screening (HTS) enables the rapid testing of large collections of molecules for biological activity. nih.gov Constructing molecular libraries based on the this compound scaffold can accelerate the discovery of new lead compounds. These libraries are designed to maximize chemical diversity while adhering to the physicochemical properties of drug-like molecules, often defined by guidelines such as Lipinski's "Rule of 5". thermofisher.com

A combinatorial approach would involve synthesizing a grid of analogs by reacting a common intermediate with a diverse set of building blocks. For this specific scaffold, a library could be generated by:

Synthesizing the core 2,3-difluoro-6-(trifluoromethyl)benzoyl chloride.

Reacting this intermediate with a diverse library of primary and secondary amines to generate a wide range of N-substituted amides.

Alternatively, starting with a library of substituted anilines to build diversity on the aromatic ring before forming the benzamide (B126).

The goal is to create a collection of compounds that systematically explores the chemical space around the parent molecule. thermofisher.com

| Scaffold | Variable Position 1 (Amide) | Variable Position 2 (Aromatic Ring) | Resulting Diversity |

|---|---|---|---|

| This compound | -NH-(Alkyl chain) | -H (at C-4/C-5) | A diverse library of analogs with varied polarity, size, and functionality for HTS. |

| -NH-(Cyclic amine) | -OCH₃ (at C-4/C-5) | ||

| -NH-(Aryl/Heteroaryl) | -Cl (at C-4/C-5) |

Methodologies for Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into molecules can lead to stereoisomers with distinct biological activities. For analogs of this compound, chirality can be introduced either by incorporating chiral substituents or by creating atropisomers. Atropisomerism arises from hindered rotation around a single bond, and the trisubstituted nature of the benzene ring in the parent compound makes it a candidate for forming stable atropisomers upon further substitution, particularly at the amide nitrogen. nih.gov

Recent advances in catalysis provide powerful tools for such stereoselective syntheses:

Organocatalysis: Simple peptide-based catalysts have been shown to be effective for the atropisomer-selective bromination of benzamides, establishing axial chirality with high enantioselectivity. nih.gov

Transition Metal Catalysis: Copper-catalyzed hydroaminocarbonylation has been developed for the synthesis of amides with chiral centers at the α, β, or even the more distant γ position relative to the amide nitrogen. nih.gov For example, a Cu/(R)-DTBM-Segphos catalytic system can establish remote chiral centers with high efficiency. nih.gov

Racemization-Free Coupling: For synthesizing chiral peptide-like derivatives, racemization-free coupling reagents such as those based on tantalum alkoxides or TCFH-NMI can be employed to form amide bonds without loss of stereochemical integrity. researchgate.netrsc.org

These methodologies enable the controlled synthesis of specific stereoisomers, which is crucial for investigating the stereochemical requirements of biological targets.

The Versatile Role of this compound in Advanced Materials and Chemical Synthesis

The chemical compound this compound is a highly fluorinated aromatic molecule. Its structure, featuring a benzamide backbone substituted with two fluorine atoms and a trifluoromethyl group, imparts a unique combination of electronic properties and chemical stability. These characteristics make it a valuable component in the fields of organic synthesis and materials science. This article explores its potential applications and functional roles as a chemical intermediate and in the development of advanced materials.

Potential Applications and Functional Role in Advanced Materials and Chemical Intermediates

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent forces. While specific studies on this compound are not available, the principles can be discussed generally.

Molecular Target Identification and Mechanistic Interaction Studies

The following sections detail the research on 2,6-difluorobenzamide derivatives , which are potent inhibitors of the bacterial cell division protein FtsZ. This protein is a key target for the development of new antibacterial agents.

Elucidation of Molecular Binding Mechanisms (e.g., FtsZ inhibition)The bacterial protein FtsZ is a structural homolog of eukaryotic tubulin and is essential for forming the Z-ring, which initiates cell division. The2,6-difluorobenzamidemoiety has been identified as a critical component for inhibiting FtsZ function.mdpi.comThese inhibitors bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site.mdpi.com

Crystallography studies of FtsZ in complex with 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) reveal that the inhibitor binds in a hydrophobic pocket located in the cleft between the N- and C-terminal domains of the protein. mdpi.com The binding of these benzamide (B126) derivatives stabilizes FtsZ polymers, disrupting the normal dynamics of the Z-ring and ultimately blocking cell division. nih.gov This mechanism makes them effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Protein-Ligand Interaction Dynamics and ThermodynamicsThe interaction between 2,6-difluorobenzamide inhibitors and FtsZ is governed by a combination of hydrogen bonds and hydrophobic interactions. The amide group of the inhibitor is crucial, forming key hydrogen bonds with residues such as Val207, Leu209, and Asn263 in the binding pocket.mdpi.com

The fluorine atoms at the 2- and 6-positions play a significant role in enhancing binding affinity. The 2-fluoro group engages in hydrophobic interactions with residues Val203 and Val297, while the 6-fluoro group interacts with Asn263. mdpi.com Mass spectrometry and hydrogen-deuterium exchange (HDX-MS) are powerful techniques used to study the dynamics of such protein-ligand interactions, revealing conformational changes in the protein upon ligand binding. nih.gov

Computational Modeling of Target Interactions (e.g., docking, MD simulations)Computational methods are essential tools for understanding and optimizing the interaction between inhibitors and their target proteins.

Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand when bound to a protein target. For 2,6-difluorobenzamide derivatives, docking studies have successfully predicted their binding mode in the allosteric site of FtsZ. mdpi.comnih.gov These models confirm the importance of the hydrogen bonds from the amide group and the hydrophobic contributions of the difluorophenyl ring. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of the protein-ligand complex over time. Simulations of FtsZ with benzamide inhibitors have shown that the presence of the 2,6-difluoro substituents forces the benzamide ring into a non-planar conformation relative to the amide group. mdpi.com This pre-disposed twisted conformation allows the ligand to fit more readily into the binding pocket compared to its non-fluorinated counterparts, explaining the increased activity of the fluorinated compounds. mdpi.com

Interactive Data Table: Key Interactions of 2,6-Difluorobenzamide with FtsZ This table summarizes findings from computational studies on 2,6-difluorobenzamide derivatives.

| Inhibitor Moiety | Interacting FtsZ Residue | Type of Interaction | Reference |

| Amide Group | Val207, Leu209, Asn263 | Hydrogen Bond | mdpi.com |

| 2-Fluoro Group | Val203, Val297 | Hydrophobic | mdpi.com |

| 6-Fluoro Group | Asn263 | Hydrophobic | mdpi.com |

| Phenyl Ring | Various | Hydrophobic/van der Waals | mdpi.com |

Structural Determinants of Molecular Recognition

The specific arrangement of functional groups in this compound plays a critical role in how it interacts with other molecules. While a crystal structure for this exact isomer is not publicly available, analysis of closely related fluorinated and trifluoromethyl-substituted benzamides provides significant insight into the key intermolecular interactions that likely govern its molecular recognition. nih.gov

The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of strong, directional hydrogen bonds, which are fundamental to the assembly of molecules in the solid state and in biological systems. mdpi.com The presence of both donor and acceptor sites can lead to the formation of well-defined supramolecular structures, such as dimers or chains.

The fluorine atoms and the trifluoromethyl group introduce several additional layers of complexity and specificity to the molecular interactions. nih.gov The high electronegativity of fluorine atoms allows them to participate in a variety of weak interactions, including:

C-H···F Hydrogen Bonds: These are weak hydrogen bonds where a C-H bond acts as the donor and a fluorine atom as the acceptor. While individually weak, the cumulative effect of multiple C-H···F interactions can significantly influence crystal packing and molecular conformation. nih.gov

Halogen Bonds: The fluorine atoms can act as halogen bond acceptors, interacting with electrophilic regions of other molecules.

π-π Stacking: The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can modulate the electron density of the aromatic ring, influencing its ability to participate in π-π stacking interactions with other aromatic systems.

The interplay of these various non-covalent interactions—strong hydrogen bonds from the amide group, and a network of weaker interactions involving the fluorine and trifluoromethyl substituents—ultimately determines the molecular recognition properties of this compound. This complex balance of forces dictates how the molecule will self-assemble and how it will bind to target receptors or substrates.

The unique structural and electronic features of this compound suggest its potential utility in several advanced applications, both as a component of functional materials and as a key chemical intermediate.